molecular formula C16H18N2O3S B5548135 N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide

N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide

Cat. No.: B5548135
M. Wt: 318.4 g/mol
InChI Key: MKGMVICRGSWZJS-UHFFFAOYSA-N
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Description

N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide is a chemical compound of interest in pharmaceutical and materials chemistry research. With the molecular formula C 15 H 16 N 2 O 3 S and a molecular weight of 304.36 g/mol, this substance belongs to the sulfonamide class, which is known for its diverse pharmacological properties. The compound features a folded molecular conformation in which the two benzene rings are in close proximity, forming a dihedral angle of approximately 24.37° and with a centroid-centroid distance of 4.0357 Å . The amide group is coplanar with the sulfonamide-bound benzene ring . In the solid state, the crystal packing is stabilized by N-H···O hydrogen bonds, forming two-dimensional arrays . Sulfonamide derivatives are extensively studied in scientific literature for their potential as inhibitors of HIV infection and as anti-hypertensive agents, highlighting the broad research value of this chemical class . The specific mechanism of action and primary research applications for this compound are areas of active investigation and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-3-5-14(6-4-12)11-17-22(20,21)16-9-7-15(8-10-16)18-13(2)19/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGMVICRGSWZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Characterization of N 4 4 Methyl Benzylsulfamoyl Phenyl Acetamide

Established Synthetic Pathways for Sulfonamide Formation Applied to N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide

The synthesis of this compound can be achieved through well-established methods for sulfonamide bond formation. The most common and historically significant route involves the reaction of an arylsulfonyl chloride with an amine. In the context of the target molecule, this would entail the reaction of 4-acetamidobenzenesulfonyl chloride with 4-methylbenzylamine (B130917).

A typical procedure, as described for analogous compounds, involves dissolving the 4-acetamidobenzenesulfonyl chloride in a suitable solvent, often in an aqueous medium or a biphasic system. nih.gov The 4-methylbenzylamine is then added, and the reaction is carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov Sodium carbonate is a commonly used base for this purpose. The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product, this compound, typically precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying. nih.gov Recrystallization from a suitable solvent, such as methanol, can be employed for further purification. nih.gov

The reaction is generally carried out at room temperature, although gentle heating may be employed to increase the rate of reaction. The pH of the reaction mixture is typically maintained in the basic range (pH 8-10) to ensure the amine is in its nucleophilic free base form. nih.gov

A similar methodology has been successfully employed for the synthesis of the closely related compound, N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, where 4-methylaniline was reacted with 4-(acetylamino)benzenesulfonyl chloride in distilled water with the pH maintained at 8–10 by the addition of a 3% sodium carbonate solution. nih.gov

Table 1: Typical Reagents and Conditions for the Established Synthesis of N-arylsulfonamides

Reagent/ConditionRole/PurposeTypical Example
Arylsulfonyl ChlorideElectrophilic sulfonating agent4-Acetamidobenzenesulfonyl chloride
AmineNucleophile4-Methylbenzylamine
BaseAcid scavengerSodium Carbonate
SolventReaction mediumWater or aqueous/organic mixture
Monitoring TechniqueReaction progress trackingThin-Layer Chromatography (TLC)
Purification MethodProduct isolation and purificationFiltration and Recrystallization

Development and Optimization of Novel Synthetic Routes for this compound

While the traditional synthesis of sulfonamides is reliable, there is a continuous drive towards the development of more efficient, sustainable, and versatile synthetic methods.

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis has seen a surge in the use of transition metal catalysis to facilitate the formation of carbon-nitrogen and sulfur-nitrogen bonds. For the synthesis of this compound, several catalytic strategies, though not yet reported specifically for this molecule, can be envisaged.

Palladium-catalyzed cross-coupling reactions, for instance, have been extensively used for the synthesis of N-arylsulfonamides. These methods often involve the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand. Another approach involves the use of copper catalysts, which are often more economical than palladium. Copper-catalyzed N-arylation of sulfonamides with aryl boronic acids (Chan-Lam coupling) or aryl halides (Ullmann condensation) are well-established methods.

More recently, photocatalytic methods have emerged as a powerful tool for the synthesis of sulfonamides. These reactions often proceed under mild conditions and can utilize visible light as a renewable energy source. Such a strategy could potentially be adapted for the synthesis of the target compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered.

One such approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. The established synthesis of a close analog in water is a testament to the feasibility of this approach. nih.gov Another green strategy is the use of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling). This technique can lead to shorter reaction times, higher yields, and a significant reduction in waste.

Furthermore, the development of catalytic systems, as discussed in the previous section, aligns with the principles of green chemistry by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. The use of readily available and less toxic starting materials is also a key consideration. For instance, methods that avoid the use of sulfonyl chlorides, which can be moisture-sensitive and corrosive, are being explored.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of this compound

The unambiguous structural confirmation and the assessment of the purity of this compound require the use of a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, the methyl protons, and the NH protons of the amide and sulfonamide moieties. The integration of these signals would correspond to the number of protons in each environment. The 13C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms. For sulfonamides in general, the sulfonamide N-H proton signal can be observed in the 1H NMR spectrum, and its chemical shift can be indicative of hydrogen bonding. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups, the C=O stretching of the amide, and the S=O stretching of the sulfonamide group would be expected.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid), can be developed to separate the target compound from any impurities. The purity is typically determined by measuring the peak area of the main component relative to the total peak area.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. nih.gov

X-ray Crystallography:

For a definitive structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. For the closely related compound N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, X-ray crystallographic analysis has been reported. nih.gov The data revealed a triclinic crystal system with a P-1 space group. nih.gov Such data provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Table 2: Crystallographic Data for the Analogous Compound N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide nih.gov

ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)8.2224 (3)
b (Å)8.3878 (3)
c (Å)13.0796 (5)
α (°)71.482 (2)
β (°)75.749 (2)
γ (°)61.265 (1)
Volume (ų)745.27 (5)
Z2

Isotopic Labeling Strategies for this compound in Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing an atom in a molecule with one of its isotopes (e.g., 2H for 1H, 13C for 12C, 15N for 14N, or 18O for 16O), the fate of that atom can be traced throughout a chemical transformation.

For studying the mechanism of synthesis of this compound, several isotopic labeling strategies could be employed. For instance, to confirm the origin of the nitrogen atom in the sulfonamide linkage, one could use 15N-labeled 4-methylbenzylamine in the reaction with unlabeled 4-acetamidobenzenesulfonyl chloride. The resulting product would be expected to show a signal in the 15N NMR spectrum and a corresponding mass shift in the mass spectrum, confirming the incorporation of the labeled nitrogen.

Furthermore, late-stage 18O labeling of the sulfonyl group in sulfonamides has been developed as a method for mechanistic studies and as internal standards in quantitative bioanalytical assays. nih.gov This approach often involves the deamination of the sulfonamide to a sulfinate intermediate, which is then isotopically enriched using H218O. nih.gov The labeled sulfinate can then be converted back to the sulfonamide. This "degradation-reconstruction" strategy could potentially be applied to this compound to introduce 18O atoms into the sulfonyl group. The presence and position of the 18O label can be detected by mass spectrometry and, in some cases, by NMR spectroscopy (through isotopic shifts on adjacent nuclei). This can provide insights into reactions involving the sulfonyl group.

Table 3: Common Isotopes Used in Mechanistic Studies of Organic Reactions

IsotopeNatural Abundance (%)Application in Mechanistic Studies
2H (D)0.015Probing kinetic isotope effects, tracing hydrogen atom transfers
13C1.1Elucidating carbon skeleton rearrangements, following metabolic pathways
15N0.37Determining the fate of nitrogen atoms in reactions, studying enzyme mechanisms
18O0.20Investigating reaction mechanisms involving oxygen-containing functional groups

Detailed Structural Elucidation and Conformational Analysis of N 4 4 Methyl Benzylsulfamoyl Phenyl Acetamide

X-ray Crystallographic Analysis of N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide and Related Analogues

Single-crystal X-ray diffraction provides definitive insights into the molecular structure and packing of this compound in the solid state. The analysis reveals a specific and stable conformation dictated by intramolecular forces and optimized intermolecular interactions within the crystal lattice.

The crystallographic data for this compound, with the chemical formula C₁₅H₁₆N₂O₃S, show that the molecule adopts a distinct twisted U-shaped conformation. nih.gov In this arrangement, the two benzene (B151609) rings are positioned on the same side of the central sulfonamide bridge. nih.gov

Selected Torsional Angles for this compound
Atoms InvolvedTorsion Angle (°)Reference
C1–N1–S1–C8-58.38 (14) nih.gov
O1–S1–C8–C9169.12 (13) nih.gov
O2–S1–C8–C939.25 (15) nih.gov
N1–S1–C8–C9-73.19 (15) nih.gov
C10–C11–N2–C147.2 (3) nih.gov

The crystal packing of this compound is predominantly governed by a network of N–H···O hydrogen bonds. nih.govresearchgate.net These interactions create a robust supramolecular assembly. Specifically, the hydrogen atom of the sulfamoyl group (N1–H) forms a hydrogen bond with the oxygen atom of an adjacent amide group. nih.gov Concurrently, the amide's hydrogen (N2–H) bonds to one of the sulfonyl oxygen atoms (O2) of another neighboring molecule. nih.gov

This specific hydrogen-bonding pattern links the molecules into supramolecular chains that propagate along the b-axis of the crystal, forming a structure with a tubular topology. nih.gov These chains then assemble into layers in the ab plane. nih.gov The stability of the crystal structure is further enhanced by weaker interactions, including intramolecular C–H···O contacts. nih.gov Additionally, π-π stacking interactions occur between the benzene rings of adjacent layers, with a centroid-to-centroid distance of 3.8185 (13) Å, contributing to the cohesion of the three-dimensional crystal lattice. nih.gov

Key Intermolecular Interactions in Solid this compound
Interaction TypeDescriptionResulting MotifReference
N–H···O Hydrogen BondSulfamoyl N1–H to amide OSupramolecular chains with tubular topology along the b-axis nih.govresearchgate.net
N–H···O Hydrogen BondAmide N2–H to sulfonyl O2 nih.govresearchgate.net
π-π StackingBetween benzene rings of adjacent layers (centroid-centroid distance: 3.8185 (13) Å)Layer assembly nih.gov
C–H···O InteractionIntramolecular contactsMolecular conformation stabilization nih.gov

Solution-State Conformation and Dynamics of this compound via NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformation and dynamics of molecules in solution. For molecules with rotatable bonds, such as the sulfonamide , NMR can reveal the presence of different conformers and the energy barriers associated with their interconversion.

A detailed NMR study specific to this compound was not available in the consulted literature. However, the general methodology for such an analysis would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments. scielo.br The presence of hindered rotation around the S-N bond or the amide C-N bond could lead to the observation of distinct sets of signals for different rotamers (rotational isomers) if the rate of interconversion is slow on the NMR timescale. scielo.br By conducting experiments at various temperatures, it is possible to study the dynamics of these conformational changes. The coalescence of separate signals into a single averaged signal at higher temperatures can be used to calculate the activation energy for the rotational barrier. This approach provides critical information about the molecule's flexibility and preferred shapes in a solution environment, which can differ significantly from the single conformation locked in a crystal.

Structural Comparisons with Other Biologically Active Sulfonamide Derivatives

The conformation of this compound can be better understood by comparing it to structurally related sulfonamides. A pertinent analogue is N-[4-(Benzylsulfamoyl)phenyl]acetamide, which lacks the 4-methyl group on the benzyl (B1604629) ring. researchgate.netnih.gov

Unlike the twisted U-shape of the title compound, N-[4-(Benzylsulfamoyl)phenyl]acetamide adopts a "folded" conformation in the solid state. nih.gov In this folded structure, the two benzene rings are much closer and nearly parallel, with a significantly smaller dihedral angle of 24.37 (10)° and a centroid-to-centroid distance of 4.0357 (12) Å. nih.gov This contrasts sharply with the 67.03 (10)° dihedral angle of the 4-methyl derivative. nih.gov This conformational difference highlights how a seemingly minor structural modification—the addition of a methyl group—can profoundly influence the molecule's preferred three-dimensional shape, likely due to steric effects.

Furthermore, the crystal packing also differs. The folded conformation of the non-methylated analogue leads to the formation of two-dimensional arrays in the (101) plane via N-H···O hydrogen bonds, a different packing motif from the tubular chains observed for the title compound. researchgate.netnih.gov Other sulfonamide derivatives are known to form different hydrogen-bonding motifs, such as the common R²₂(8) ring pattern, which leads to the formation of dimers. nih.gov These comparisons underscore the conformational flexibility of the sulfonamide scaffold and the significant impact of substituent changes on both molecular geometry and supramolecular assembly.

Structural Comparison of this compound and a Related Analogue
Structural FeatureThis compoundN-[4-(Benzylsulfamoyl)phenyl]acetamide
Overall Conformation Twisted U-shapeFolded
Dihedral Angle Between Rings 67.03 (10)°24.37 (10)°
Key Torsion Angle (C-S-N-C) -58.38 (14)°Not specified, but implied by folded shape
Primary Crystal Packing Motif Supramolecular chains with tubular topologyTwo-dimensional arrays in the (101) plane
Reference nih.gov researchgate.netnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 4 Methyl Benzylsulfamoyl Phenyl Acetamide Analogues

Rational Design Principles for Modifying N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide Scaffold

The rational design of analogues of this compound would theoretically be guided by several key principles aimed at optimizing its pharmacological profile. The core scaffold presents multiple sites for modification: the phenyl ring bearing the acetamide (B32628) group, the benzylsulfamoyl moiety, and the acetamide nitrogen itself.

A primary approach would involve identifying the pharmacophore—the essential molecular features responsible for the compound's biological activity. Once identified, modifications would aim to enhance interactions with the biological target, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reduce potential off-target effects. For instance, computational methods such as molecular docking could be employed to predict how analogues might bind to a target protein, guiding the selection of substituents that could form additional favorable interactions like hydrogen bonds or hydrophobic contacts.

Another key principle would be the application of bioisosteric replacements, where functional groups are swapped with others that have similar physical or chemical properties. This strategy can be used to modulate potency, selectivity, and metabolic stability.

Impact of Substituents on Phenyl Ring of this compound on Biological Activity

While no specific studies on the this compound scaffold are available, general principles suggest that substituents on the phenyl ring could significantly influence biological activity. The electronic and steric properties of substituents would be critical.

Table 1: Hypothetical Impact of Phenyl Ring Substituents on Biological Activity

Substituent (Position)Electronic EffectSteric EffectPotential Impact on Activity
2-ChloroElectron-withdrawingModerateMay enhance binding through halogen bonding or alter conformation.
3-MethoxyElectron-donatingModerateCould introduce a hydrogen bond acceptor and alter solubility.
4-FluoroElectron-withdrawingMinimalOften used to block metabolic oxidation and can improve binding affinity.

This table is illustrative and based on general medicinal chemistry principles, not on experimental data for this compound.

Modulation of Benzylsulfamoyl Moiety in this compound Derivatives for Enhanced Potency

Modification of the benzylsulfamoyl moiety offers another avenue for potency enhancement. The 4-methyl group on the benzyl (B1604629) ring is a key feature. Altering this substituent could probe the hydrophobic pocket of a potential binding site.

Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) could enhance hydrophobic interactions, while introducing polar groups (e.g., -OH, -OCH3) could establish new hydrogen bonds. The position of the substituent on the benzyl ring is also a critical variable. For instance, moving the methyl group from the para to the meta or ortho position would change the vector of the substituent and could lead to different binding orientations.

Table 2: Hypothetical Modulation of the Benzylsulfamoyl Moiety and Potential Effects

ModificationRationalePredicted Effect on Potency
Replace 4-methyl with 4-ethylIncrease hydrophobicityPotentially increased if binding site has a larger hydrophobic pocket.
Replace 4-methyl with 4-chloroIntroduce halogen bonding potentialMay increase or decrease depending on the nature of the binding site.
Replace 4-methyl with 4-methoxyIntroduce hydrogen bond acceptorPotentially increased if a hydrogen bond donor is present in the binding site.

This table is illustrative and based on general medicinal chemistry principles, not on experimental data for this compound.

Bioisosteric Replacement Strategies within the this compound Framework

Bioisosteric replacement is a widely used strategy in drug design to improve molecular properties. cambridgemedchemconsulting.com Within the this compound framework, several bioisosteric replacements could be envisioned.

The acetamide group (-NHCOCH3) could also be a target for bioisosteric replacement. For instance, it could be replaced with a reverse amide (-CONHCH3) or other groups that can act as hydrogen bond donors and acceptors.

Derivatization at Acetamide Nitrogen and its Effects on this compound Activity

Derivatization at the acetamide nitrogen would involve replacing the hydrogen atom with various substituents. This would convert the secondary amide into a tertiary amide. Such a modification would have significant structural and chemical consequences.

The most immediate effect would be the loss of the hydrogen bond donating capability of the acetamide N-H group. If this hydrogen bond is crucial for binding to the biological target, its removal would likely lead to a significant drop in activity. However, if the space occupied by this hydrogen is open to a larger pocket in the binding site, introducing small alkyl or other groups could potentially lead to new, favorable interactions.

Pharmacological and Biological Evaluation of N 4 4 Methyl Benzylsulfamoyl Phenyl Acetamide in Preclinical Models

In Vitro Biological Activity Profiling of N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide

The in vitro enzyme inhibitory potential of this compound has been evaluated against the serine protease α-chymotrypsin. In a study focused on a series of synthetic N-[(substitutedsulfamoyl)phenyl]acetamides, the compound was assessed for its ability to inhibit α-chymotrypsin activity. The findings from this research indicate that this compound demonstrates a moderate inhibitory potential against this enzyme. nih.govresearchgate.net

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For this compound, the reported IC₅₀ value was 45.37 ± 0.21 µM. researchgate.net This level of activity is comparable to, and slightly more potent than, its parent analog, N-[4-(N-Benzylsulfamoyl)phenyl]acetamide, which was evaluated in the same study and exhibited an IC₅₀ of 50.12 ± 0.11 µM. researchgate.net These results suggest that the addition of a methyl group to the benzyl (B1604629) moiety has a minor but potentially favorable impact on the compound's ability to inhibit α-chymotrypsin. The collective data from the study characterized these sulfamoylacetamides as moderate inhibitors of the enzyme. nih.govresearchgate.net

CompoundTarget EnzymeIC₅₀ (µM) ± SEM
This compoundα-Chymotrypsin45.37 ± 0.21
N-[4-(N-Benzylsulfamoyl)phenyl]acetamideα-Chymotrypsin50.12 ± 0.11

Based on a review of published scientific literature, specific data from receptor binding and modulation assays for this compound are not currently available.

A search of scientific databases and literature indicates that specific studies detailing the results of cell-based assays to evaluate the activity of this compound on endpoints such as cell proliferation, viability, or specific cellular pathways have not been published.

There is no specific information available in the scientific literature regarding the assessment of this compound for its direct antimicrobial or antiviral activities.

Elucidation of Cellular and Molecular Mechanisms of Action for this compound

According to available scientific literature, the primary biological targets of this compound have not yet been identified or validated. While its inhibitory effect on α-chymotrypsin has been documented, it is not established as its primary mechanism of action for any potential broader biological activity. researchgate.net

Analysis of Downstream Signaling Pathways Perturbed by this compound

No information is publicly available regarding the specific downstream signaling pathways modulated by this compound. Research that would typically identify such pathways, including phosphoproteomics, Western blot analyses of key signaling nodes (e.g., MAPK/ERK, PI3K/Akt, STAT pathways), or kinase activity assays following compound exposure, has not been published for this molecule.

Transcriptomic and Proteomic Responses to this compound Exposure

There are no publicly accessible transcriptomic (e.g., RNA-seq, microarray) or proteomic (e.g., mass spectrometry-based proteomics) datasets detailing the cellular response to this compound. Such studies are essential for understanding the compound's mechanism of action, identifying potential biomarkers of response, and elucidating off-target effects.

Preclinical In Vivo Efficacy Studies of this compound in Relevant Animal Models

No published preclinical studies detailing the in vivo efficacy of this compound in any animal models of disease were identified.

Selection and Characterization of Animal Disease Models for this compound Evaluation

There is no information in the scientific literature to indicate which, if any, animal disease models have been selected or characterized for the evaluation of this compound.

In Vivo Pharmacodynamic Characterization of this compound in Animal Models

Data on the in vivo pharmacodynamic effects of this compound, which would involve measuring the compound's effect on a biological marker over time, are not available.

Efficacy Assessments of this compound in Disease Progression in Animal Models

There are no published results from efficacy studies assessing the impact of this compound on disease progression, clinical outcomes, or survival in animal models.

Computational and in Silico Studies of N 4 4 Methyl Benzylsulfamoyl Phenyl Acetamide

Molecular Docking and Dynamics Simulations of N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide with Identified Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are crucial in drug discovery for understanding interaction mechanisms and for virtual screening of compound libraries.

A comprehensive search of scientific literature did not yield any studies that have performed molecular docking or molecular dynamics simulations specifically for this compound with any identified biological targets. Consequently, there is no available data on its potential binding modes, interaction energies, or the stability of any potential ligand-receptor complexes. Due to the lack of research in this area, no data tables on binding affinities or key molecular interactions can be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying physicochemical properties or structural features (descriptors) that are predictive of activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent analogues.

There are no published QSAR studies that include this compound or a series of its derivatives. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which is not currently available in the literature for this chemical series. As a result, no QSAR models or associated statistical data can be presented.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are vital in the early stages of drug development to assess the "drug-likeness" of a molecule and to identify potential liabilities that could lead to failure in later clinical stages. Common predicted properties include solubility, permeability, plasma protein binding, and metabolic stability.

No specific studies detailing the in silico prediction of ADME properties for this compound have been found in the reviewed scientific literature. Therefore, data regarding its predicted oral bioavailability, blood-brain barrier penetration, or compliance with drug-likeness rules (such as Lipinski's rule of five) are not available. In the absence of this data, no data tables of predicted ADME properties can be generated.

Preclinical Pharmacokinetics and Metabolism of N 4 4 Methyl Benzylsulfamoyl Phenyl Acetamide

In Vitro Metabolic Stability and Biotransformation of N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide

No data is currently available in the public domain regarding the in vitro metabolic stability of this compound in liver microsomes, hepatocytes, or other preclinical test systems. Information on its rate of metabolism and the primary routes of biotransformation is not documented.

Identification and Characterization of Metabolites of this compound in Preclinical Biological Systems

There are no published studies identifying or characterizing the metabolites of this compound in any preclinical biological systems, such as in vitro incubations or in vivo animal models.

Pharmacokinetic Profiling of this compound in Animal Models (e.g., absorption, distribution, excretion)

Pharmacokinetic data detailing the absorption, distribution, and excretion of this compound in animal models are not available in the scientific literature. Key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life have not been reported.

Drug-Drug Interaction Potential of this compound via Enzyme Inhibition/Induction Studies in Preclinical Systems

There is no available information on the potential of this compound to act as an inhibitor or inducer of key drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. Studies to assess its drug-drug interaction potential have not been published.

Future Research Directions and Therapeutic Implications of N 4 4 Methyl Benzylsulfamoyl Phenyl Acetamide

Exploration of Novel Therapeutic Applications for N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide Based on Multifaceted Biological Activities

The sulfonamide class of compounds is renowned for its diverse pharmacological effects, extending well beyond its original antibacterial applications. nih.govijpsonline.comajchem-b.comwikipedia.org Future research should focus on evaluating this compound across a spectrum of biological targets, given the activities observed in analogous structures.

Enzyme Inhibition:

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. The investigation of novel sulfonamide derivatives continues to be an active area of research for therapeutic applications. ajchem-b.com

α-Glucosidase and α-Amylase Inhibition: Certain N-arylacetamide-containing sulfonamides have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov For instance, a series of 1,2-benzothiazine-N-arylacetamides showed good inhibition of α-glucosidase, with some compounds having IC50 values lower than the standard drug, acarbose. nih.gov

Urease Inhibition: The structural similarity of sulfonamides to urea allows them to act as potential urease inhibitors. semanticscholar.orgresearchgate.net This has implications for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs have been synthesized and shown to be effective urease inhibitors. acs.org

Chymotrypsin Inhibition: A study on synthetic N-[(substitutedsulfamoyl)phenyl]acetamides revealed that these compounds can act as moderate chymotrypsin inhibitors. researchgate.net

Anticancer and Anti-inflammatory Potential:

Antiproliferative Activity: Novel sulfonamide derivatives have been designed and synthesized with the aim of discovering new anticancer agents. nih.govacs.org Some natural arylsulfonamide-inspired molecules have exhibited significant cytotoxic activity against human cancer cell lines. nih.gov

Anti-inflammatory Effects: The acetamide (B32628) and sulfonamide moieties are present in various anti-inflammatory agents. nih.gov For example, certain novel acetamide-sulfonamide derivatives have shown potential as renal radiomodulatory agents by reducing inflammatory markers. nih.gov

Antimicrobial Activity:

Antibacterial Properties: While resistance is a concern, the development of new sulfonamide analogues with potent antibacterial activity is an ongoing field of research. nih.govexcli.de These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate synthesis. wikipedia.org

The multifaceted biological activities of related compounds are summarized in the table below, suggesting potential research avenues for this compound.

Potential Biological Activity Enzyme/Target Therapeutic Implication Supporting Evidence from Analogues
Antidiabeticα-Glucosidase, α-AmylaseManagement of Type 2 Diabetes1,2-benzothiazine-N-arylacetamides show inhibitory activity. nih.gov
Anti-ulcerUreaseTreatment of H. pylori infectionsNSAID-sulfonamide conjugates are effective urease inhibitors. semanticscholar.orgacs.org
AnticancerVarious cellular targetsOncologyArylsulfonamide-inspired molecules exhibit cytotoxicity. nih.gov
Anti-inflammatoryCyclooxygenase (COX)Treatment of inflammatory disordersAcetamide-sulfonamide scaffolds show anti-inflammatory potential. nih.gov
AntibacterialDihydropteroate synthase (DHPS)Treatment of bacterial infectionsNovel sulfonamide analogues show potent antibacterial activity. nih.govexcli.de

Strategies for Targeted Delivery and Formulation Enhancements for this compound

A significant hurdle in the development of many sulfonamide-based therapeutics is their poor water solubility, which can limit bioavailability. ijpbr.in Future research should therefore investigate advanced formulation and targeted delivery strategies for this compound.

Solubility Enhancement:

Particle Size Reduction: Techniques such as micronization and the formation of nanosuspensions can increase the surface area of the drug, thereby improving its dissolution rate. globalresearchonline.netresearchgate.netstmjournals.com

Solid Dispersions: Dispersing the compound in an inert carrier in a solid state can enhance solubility. globalresearchonline.netnih.gov This can be achieved through methods like solvent evaporation or melting. globalresearchonline.netnih.gov

Co-solvency: The use of a mixture of solvents can significantly increase the solubility of poorly soluble drugs. ijpbr.inglobalresearchonline.net

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble compounds. researchgate.net

Targeted Drug Delivery:

Targeted drug delivery aims to increase the concentration of a medication at the desired site of action, thereby enhancing efficacy and reducing side effects. wikipedia.orgyoutube.com

Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) could facilitate targeted delivery to specific tissues, such as tumors. wikipedia.orgmdpi.com

Liposomes: These microscopic vesicles can encapsulate both hydrophilic and lipophilic drugs and can be modified to target specific cells or tissues. wikipedia.orgmdpi.com

Micelles: These self-assembling colloidal aggregates are suitable for encapsulating hydrophobic drugs, protecting them from degradation and enabling targeted delivery. mdpi.com

Formulation Strategy Method Potential Advantage for this compound
Solubility Enhancement Micronization/NanonizationIncreased surface area for improved dissolution. globalresearchonline.netresearchgate.net
Solid DispersionEnhanced solubility and dissolution rate. globalresearchonline.netnih.gov
Co-solvencyIncreased solubility in aqueous media. ijpbr.inglobalresearchonline.net
Targeted Delivery NanoparticlesTargeted delivery to specific tissues, reduced systemic toxicity. wikipedia.orgmdpi.com
LiposomesBiocompatible carriers for targeted delivery. wikipedia.orgmdpi.com
MicellesEncapsulation of hydrophobic compound for targeted release. mdpi.com

Synergistic Combination Studies of this compound with Other Bioactive Compounds

Combining therapeutic agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This can allow for lower doses of each drug, potentially reducing side effects and overcoming drug resistance.

Future studies should explore the synergistic potential of this compound with other bioactive compounds. For instance, sulfonamides have shown synergistic effects when combined with antibiotics like polymyxin and trimethoprim. nih.govla.gov The combination of trimethoprim and sulfamethoxazole (TMP-SMX) is a well-known example of sequential blockade of a metabolic pathway, resulting in bactericidal activity. la.gov

Potential areas for synergistic studies with this compound include:

Combination with other antibacterial agents: To combat resistant bacterial strains.

Combination with anticancer drugs: To enhance cytotoxic effects and potentially overcome resistance mechanisms.

Combination with anti-inflammatory drugs: To achieve a more potent anti-inflammatory response.

A study on the combination of trimethoprim/sulfamethoxazole with levofloxacin and ceftazidime against Stenotrophomonas maltophilia demonstrated additive and synergistic effects, highlighting the potential for sulfonamide combinations. mdpi.com

Advanced Preclinical Development Pathways for Optimized this compound Analogues

The development of analogues of a lead compound is a crucial step in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. Future research on this compound should involve the synthesis and evaluation of a library of related compounds.

Strategies for Analogue Development:

Structural Modifications: Systematic modifications to the three main components of the molecule (the acetamide group, the phenylsulfamoyl core, and the 4-methylbenzyl group) can be explored. For example, altering the substituents on the benzyl (B1604629) ring could influence the compound's interaction with its biological target.

In Silico and In Vitro Screening: Computational docking and in vitro assays can be used to screen new analogues for their inhibitory potential against various targets. nih.govexcli.de

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is essential for selecting promising candidates for further development. Studies on related sulfonamides have shown that small structural changes can significantly impact pharmacokinetic parameters like oral bioavailability and plasma clearance. nih.gov

Q & A

Q. Characterization :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the methylbenzyl (δ 2.3 ppm, singlet) and acetamide (δ 2.1 ppm, singlet) groups.
  • IR : Peaks at 1660 cm1^{-1} (C=O stretch) and 1320 cm1^{-1} (S=O stretch) validate functional groups .
  • HPLC : Purity >95% is required for biological assays .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement of the sulfamoyl and acetamide groups.
  • Mass Spectrometry : Exact mass (calculated for C16_{16}H18_{18}N2_{2}O3_{3}S: 318.4 g/mol) should match experimental data .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to verify connectivity .

Advanced: What experimental designs are recommended to evaluate the compound’s biological activity against cancer targets?

Answer:

  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using dose-response curves .
    • Enzyme Inhibition : Screen against tyrosine kinases or carbonic anhydrases (common sulfonamide targets) .
  • In Vivo Models : Use xenograft mice models to assess tumor suppression (dose range: 10–50 mg/kg, oral administration) .
  • Controls : Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates .

Advanced: How can contradictions in biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

Answer:

  • Source Analysis : Check purity (via HPLC) and batch consistency. Impurities >5% skew results .
  • Assay Conditions : Standardize pH, serum concentration, and incubation time. For example, serum-free media may reduce false negatives .
  • Target Selectivity : Use siRNA knockdown to confirm on-target effects vs. off-target interactions .
  • Data Triangulation : Compare results across orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Advanced: What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or EGFR). Validate with mutagenesis studies .
  • QSAR Modeling : Train models on derivatives (e.g., halogen-substituted analogs) to correlate logP, polar surface area, and IC50_{50} .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .

Advanced: How can pharmacokinetic limitations (e.g., poor solubility) be addressed in preclinical studies?

Answer:

  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
  • Pro-Drug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: What strategies validate the compound’s mechanism of action in inflammatory pathways?

Answer:

  • Western Blotting : Measure downstream proteins (e.g., NF-κB, IL-6) in LPS-induced macrophages .
  • SPR Analysis : Quantify binding affinity to Toll-like receptors (KD <1 µM suggests high potency) .
  • Gene Expression Profiling : RNA-seq to identify differentially expressed genes post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.